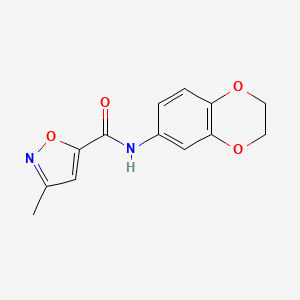

N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-3-メチル-1,2-オキサゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

科学的研究の応用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications.

化学反応の分析

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

作用機序

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It acts as a ligand-activated transcription factor that regulates the expression of various genes involved in inflammation, apoptosis, and cell proliferation. Upon activation, it translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes.

類似化合物との比較

Similar Compounds

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide is unique due to its combined benzodioxin and oxazole rings, which confer distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for further research and potential therapeutic applications.

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The initial step includes the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate carboxylic acid derivatives under acidic or basic conditions to form the desired amide structure.

General Synthetic Pathway

-

Formation of Benzodioxin Derivative :

- Reaction of 2,3-dihydrobenzo[1,4]dioxin with a suitable acyl chloride or anhydride.

-

Cyclization :

- Introduction of the oxazole ring through cyclization reactions involving 3-methyl derivatives.

-

Final Modification :

- Carboxamide formation through reaction with amines or ammonia.

The detailed synthetic procedure can vary based on the specific substituents and conditions used.

Enzyme Inhibition

Recent studies have evaluated the compound's inhibitory effects on various enzymes linked to metabolic disorders and neurodegenerative diseases:

- Alpha-glucosidase Inhibition : The compound demonstrated significant inhibitory activity against alpha-glucosidase, an enzyme implicated in type 2 diabetes mellitus (T2DM). Compounds derived from similar structures have shown IC50 values in the micromolar range, indicating potential for managing postprandial hyperglycemia .

- Acetylcholinesterase Inhibition : In vitro studies indicated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide also inhibits acetylcholinesterase, suggesting potential applications in Alzheimer's disease therapy by enhancing cholinergic transmission .

Antimicrobial Activity

The compound has been screened for antimicrobial properties against various pathogens. Preliminary results suggest moderate to strong activity against Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Strong | |

| Candida albicans | Moderate |

These findings indicate that the compound may serve as a scaffold for developing new antimicrobial agents.

Case Study 1: Antidiabetic Potential

A series of derivatives including N-(2,3-dihydrobenzo[1,4]-dioxin) were synthesized and tested for their ability to lower blood glucose levels in diabetic animal models. Results showed a significant reduction in glucose levels post-treatment compared to control groups .

Case Study 2: Neuroprotective Effects

In a study assessing neuroprotective effects against oxidative stress-induced neuronal damage, N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability in cultured neurons .

The biological activities of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide are attributed to its ability to interact with specific enzyme active sites and modulate signaling pathways:

- Enzyme Binding : The structural conformation allows for effective binding at active sites of target enzymes like alpha-glucosidase and acetylcholinesterase.

- Calcium Channel Modulation : Some studies suggest that related compounds can influence calcium signaling pathways within cells, potentially affecting neurotransmission and muscle contraction .

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-6-12(19-15-8)13(16)14-9-2-3-10-11(7-9)18-5-4-17-10/h2-3,6-7H,4-5H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHGGAMLTLQSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。